molecular formula C9H9BrClNO4S B12209504 3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride

3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride

Cat. No.: B12209504
M. Wt: 342.59 g/mol
InChI Key: MOCRBFMNRCGBTM-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride is a complex organic compound that features a bromine atom, a methylamino group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methylamine (CH3NH2) in an organic solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for targeted biochemical interactions .

Properties

Molecular Formula

C9H9BrClNO4S

Molecular Weight

342.59 g/mol

IUPAC Name

3-bromo-4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride

InChI

InChI=1S/C9H9BrClNO4S/c1-12-9(13)5-16-8-3-2-6(4-7(8)10)17(11,14)15/h2-4H,5H2,1H3,(H,12,13)

InChI Key

MOCRBFMNRCGBTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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